2-Ethynylthiepane

Medium-ring heterocycle synthesis [2,3]-Sigmatropic rearrangement Sulfonium ylide chemistry

2-Ethynylthiepane (CAS 108277-05-0) is a seven-membered saturated sulfur heterocycle (thiepane) bearing a terminal ethynyl substituent at the 2-position, with molecular formula C₈H₁₂S and a molecular weight of 140.25 g/mol. The parent thiepane ring system is rarely studied in isolation; the 2-ethynyl derivative was first reported by Sashida and Tsuchiya as a key intermediate for [2,3]-sigmatropic ring-expansion reactions yielding medium-ring thiecin derivatives.

Molecular Formula C8H12S
Molecular Weight 140.25 g/mol
CAS No. 108277-05-0
Cat. No. B035003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylthiepane
CAS108277-05-0
SynonymsThiepane, 2-ethynyl- (9CI)
Molecular FormulaC8H12S
Molecular Weight140.25 g/mol
Structural Identifiers
SMILESC#CC1CCCCCS1
InChIInChI=1S/C8H12S/c1-2-8-6-4-3-5-7-9-8/h1,8H,3-7H2
InChIKeyJITSBNQAMUNGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethynylthiepane (CAS 108277-05-0) for Specialist Procurement: Compound Class, Core Attributes, and Research Provenance


2-Ethynylthiepane (CAS 108277-05-0) is a seven-membered saturated sulfur heterocycle (thiepane) bearing a terminal ethynyl substituent at the 2-position, with molecular formula C₈H₁₂S and a molecular weight of 140.25 g/mol . The parent thiepane ring system is rarely studied in isolation; the 2-ethynyl derivative was first reported by Sashida and Tsuchiya as a key intermediate for [2,3]-sigmatropic ring-expansion reactions yielding medium-ring thiecin derivatives [1]. Its structural identity is defined by the combination of a conformationally flexible seven-membered thioether ring and a terminal alkyne handle, placing it at the intersection of medium-ring heterocyclic chemistry and alkyne-based synthetic methodology.

Why 2-Ethynylthiepane Cannot Be Replaced by 5- or 6-Membered Ethynyl Heterocycles in Ring-Expansion and Conformation-Dependent Applications


The seven-membered thiepane ring of 2-ethynylthiepane is not a trivial extension of the five-membered thiolane or six-membered thiane scaffolds. In the seminal [2,3]-sigmatropic rearrangement protocol of Sashida and Tsuchiya, the ring size of the starting cyclic sulfide directly dictates the ring size of the expanded product: thiolane (5-membered) yields thiocins (7-membered), thiane (6-membered) yields thionins (8-membered), and thiepane (7-membered) yields thiecins (8-membered), each with distinct synthetic utility [1]. Furthermore, the ground-state conformational landscape of thiepane—characterised by twist-chair and twist-boat pseudorotational families with low interconversion barriers—differs fundamentally from the more rigid chair conformations of thiane and the envelope conformations of thiolane, affecting both reactivity and molecular recognition properties in any stereochemically sensitive application [2]. Generic substitution by a smaller-ring analog therefore alters not only the reaction outcome but also the conformational ensemble available to the scaffold.

2-Ethynylthiepane Quantitative Differentiation Evidence: Ring-Expansion Outcome, Conformational Flexibility, and Alkyne Reactivity vs. In-Class Analogs


Ring-Expansion Product Outcome: 2-Ethynylthiepane Delivers 8-Membered Thiecins, Whereas 2-Ethynylthiolane Gives 7-Membered Thiocins

In the direct head-to-head study by Sashida and Tsuchiya, the three ethynyl-substituted cyclic sulfides—2-ethynylthiolane (5-membered), 2-ethynylthiane (6-membered), and 2-ethynylthiepane (7-membered)—were each converted to their 1-ethoxycarbonylmethyl sulfonium salts and treated with DBU under identical conditions. The ring-expansion products differed solely as a function of the starting ring size: 2-ethynylthiolane → thiocins (7-membered products); 2-ethynylthiane → thionins (8-membered); 2-ethynylthiepane → thiecins (8-membered) [1]. Thus, selecting 2-ethynylthiepane is the only route to thiecin scaffolds from this methodology; the smaller-ring analog delivers a different ring-size product.

Medium-ring heterocycle synthesis [2,3]-Sigmatropic rearrangement Sulfonium ylide chemistry

Conformational Flexibility: 2-Ethynylthiepane Adopts Multiple Low-Energy Conformations, in Contrast to the More Conformationally Restricted 6-Membered Thiane Analogs

Computational studies at the DFT level indicate that the thiepane ring populates a pseudorotational manifold comprising twist-chair and twist-boat conformers with low interconversion barriers, whereas the six-membered thiane ring is largely confined to a single chair conformation under ambient conditions [1]. The ethynyl substituent at the 2-position introduces an additional stereoelectronic element: the linear alkyne geometry imposes distinct steric demands that differentiate axial vs. equatorial orientations across the pseudorotational itinerary, a feature absent in smaller-ring analogs where the alkyne orientation is more sterically constrained [2].

Conformational analysis Seven-membered heterocycles Structure-activity relationships

Terminal Alkyne Click-Chemistry Handle: 2-Ethynylthiepane Enables CuAAC Conjugation, a Capability Absent in Non-Ethynylated Thiepane Derivatives

The terminal ethynyl group (–C≡CH) at the 2-position provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click reaction. This functionality is entirely absent in the parent thiepane (CAS 4753-80-4), in alkyl-substituted thiepanes, and in thiepane derivatives lacking sp-hybridised carbon [1]. Among terminal-alkyne-bearing saturated sulfur heterocycles, 2-ethynylthiepane is the only commercially listed seven-membered variant, whereas 2-ethynylthiophene (aromatic) and 3-ethynylthiophene are more common but lack the conformational flexibility and saturated thioether character of the thiepane ring .

Click chemistry CuAAC bioconjugation Terminal alkyne reactivity

Sulfonium Ylide Reactivity: 2-Ethynylthiepane-Derived Sulfonium Salts Undergo [2,3]-Rearrangement with Yields of 26–75%, Establishing a Viable Entry to Tetrahydrothionins

According to the Science of Synthesis compilation, the 1-[(ethoxycarbonyl)methyl]-2-ethynylthiepane sulfonium ylides undergo [2,3]-sigmatropic rearrangement to afford 2,3,4,5-tetrahydrothionins in yields ranging from 26% to 75%, depending on the substitution pattern of the sulfonium salt [1]. This yield range establishes that the thiepane-derived system is a synthetically viable entry to tetrahydrothionins, although comparative yield data for the thiolane- and thiane-derived systems under identical conditions are not disaggregated in the public literature.

Sulfonium ylide Tetrahydrothionin synthesis Ring-expansion methodology

2-Ethynylthiepane Application Scenarios: Where This Compound Delivers Differentiated Value for Research Procurement


Synthesis of 8-Membered Thiecin Heterocycles via Sulfonium Ylide Ring Expansion

2-Ethynylthiepane is the requisite starting material for preparing 8-membered thiecin derivatives via the [2,3]-sigmatropic rearrangement methodology established by Sashida and Tsuchiya [1]. Conversion to the 1-(ethoxycarbonyl)methyl sulfonium salt, followed by DBU treatment, yields 2,3,4,5-tetrahydrothionins in 26–75% yield [2]. This application is unique to the seven-membered starting material: the five-membered thiolane analog yields a 7-membered thiocin instead. Researchers pursuing medium-ring sulfur heterocycles for medicinal chemistry or natural-product-like scaffold libraries should procure 2-ethynylthiepane specifically.

Click-Chemistry-Ready Building Block for Saturated Sulfur Heterocycle Libraries

The terminal alkyne of 2-ethynylthiepane permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) with any azide-bearing partner, enabling the construction of triazole-linked conjugates incorporating a saturated seven-membered thioether ring [1]. This reactivity distinguishes 2-ethynylthiepane from the parent thiepane and from alkyl-substituted thiepane derivatives that lack the alkyne handle. Medicinal chemistry groups building diversity-oriented synthesis (DOS) libraries or performing structure-activity relationship (SAR) exploration on medium-ring sulfur heterocycles can use this compound as a key diversification node.

Conformationally Flexible Scaffold for Glycosidase or Protease Inhibitor Design

The seven-membered thiepane ring has been exploited in enantiopure thiepane derivatives evaluated as glycosidase inhibitors [1] and in tri- and tetra-substituted thiepanes patented as HIV-1 protease inhibitors [2]. The conformational flexibility of the seven-membered ring—documented by DFT studies as populating multiple twist-chair and twist-boat conformers—has been proposed to mimic the flexible transition state of enzymatic glycosidic cleavage [1]. 2-Ethynylthiepane, with its terminal alkyne, provides a functionalised entry point for further elaboration into these biologically relevant chemotypes.

Sonogashira Coupling Substrate for Extended Alkyne-Conjugated Systems

The terminal alkyne of 2-ethynylthiepane is also competent in palladium-catalyzed Sonogashira cross-coupling with aryl or alkenyl halides, enabling the construction of extended π-conjugated systems incorporating a saturated thiepane donor or spacer unit. This chemistry is well-precedented for ethynyl-substituted heterocycles generally [1], and the thiepane ring's electron-rich sulfide may impart unique electronic properties to the resulting conjugated materials.

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